molecular formula C8H10Br2 B15422329 Bicyclo[2.2.2]oct-2-ene, 2,3-dibromo- CAS No. 112439-97-1

Bicyclo[2.2.2]oct-2-ene, 2,3-dibromo-

Cat. No.: B15422329
CAS No.: 112439-97-1
M. Wt: 265.97 g/mol
InChI Key: IOXQMGXGHAMEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]oct-2-ene is a rigid, fully fused tricyclic hydrocarbon with a molecular formula of C₈H₁₂ (molecular weight: 108.18) and CAS 931-64-6 . The 2,3-dibromo derivative introduces bromine atoms at positions 2 and 3, likely enhancing electrophilicity and altering steric and electronic properties.

Properties

CAS No.

112439-97-1

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

IUPAC Name

2,3-dibromobicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C8H10Br2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-6H,1-4H2

InChI Key

IOXQMGXGHAMEKU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(=C2Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituted Bicyclo[2.2.2]octenes

  • 5-Vinylbicyclo[2.2.2]oct-2-ene (5) : Synthesized via Wittig methylenation of bicyclo[2.2.2]oct-5-en-2-carboxaldehyde (4), this compound exhibits regioselective cyclopropanation under Simmons-Smith conditions to form 5-cyclopropylbicyclo[2.2.2]oct-2-ene (2-endo). Steric hindrance from the saturated bridge and endo-vinyl group limits exo-face reactivity .
  • Its ¹³C-NMR spectrum shows cyclopropyl carbons <20 ppm and olefinic carbons at 132–135 ppm .

Bicyclo[2.2.1] Systems

  • 2,3-Dimethylbicyclo[2.2.1]hept-2-ene: Features a molecular weight of 122.21 (C₉H₁₄) and distinct physical properties, including a normal boiling point (tb) of 145°C and logP of 2.93 . Compared to bicyclo[2.2.2] systems, the [2.2.1] framework introduces greater ring strain, influencing reactivity.
  • 5-Bromobicyclo[2.2.1]hept-2-ene: A mono-bromo analog (molecular weight: 173.05) with exo/endo isomerism.

Diazabicyclo Derivatives

  • 2,3-Diazabicyclo[2.2.2]oct-2-ene,2-oxide : Contains nitrogen and oxygen heteroatoms (C₆H₁₀N₂O, MW: 142.16). Its synthesis via oxone oxidation of 2,3-diazabicyclo[2.2.2]oct-2-ene highlights divergent reactivity compared to halogenated analogs, favoring polar interactions .

Thermal Stability and Rearrangements

  • Bicyclo[4.2.0]oct-2-ene undergoes [1,3]-sigmatropic shifts or fragmentation to 1,3-cyclohexadiene and ethylene . In contrast, bicyclo[2.2.2]oct-2-ene derivatives like 2-endo resist rearrangement up to 275°C, attributed to lower ring strain .

Electrophilic Additions

  • Bromination of bicyclo[2.2.2]oct-2-ene likely occurs at electron-rich double bonds, analogous to 5-bromobicyclo[2.2.1]hept-2-ene synthesis . Steric effects from the bicyclo[2.2.2] framework may direct bromine to the 2,3-positions.

Cycloadditions and Functionalization

  • Diels-Alder reactions are pivotal for synthesizing bicyclo[2.2.2]octene derivatives, such as bicyclo[2.2.2]oct-5-en-2-carboxaldehyde (4) from 1,3-cyclohexadiene and acrolein .

Physical and Spectroscopic Properties

Boiling Points and Solubility

  • 2,3-Dimethylbicyclo[2.2.1]hept-2-ene : Boiling point = 145°C; logP = 2.93 .
  • Bicyclo[2.2.2]oct-2-ene: Lower boiling point (est. <140°C) due to reduced molecular weight.

NMR Spectral Data

  • 2-endo : Cyclopropyl carbons <20 ppm; olefinic carbons at 132–135 ppm .
  • Bicyclo[2.2.2]octane-2,5-dione : Bridgehead carbons (C-1, C-4) appear as doublets in off-resonance ¹³C-NMR . Bromine’s electronegativity in 2,3-dibromo derivatives would deshield adjacent carbons, shifting signals downfield.

Hazard Profiles

  • 2,2-Dimethyl-3-methylenebicyclo[2.2.2]octane: Classified as acutely toxic (oral), skin/eye irritant, and respiratory hazard .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Reference
Bicyclo[2.2.2]oct-2-ene C₈H₁₂ 108.18 Rigid tricyclic framework; thermally stable up to 275°C
2,3-Dibromobicyclo[2.2.2]oct-2-ene C₈H₁₀Br₂ 265.98 (est.) Expected enhanced electrophilicity; potential downfield NMR shifts
5-Vinylbicyclo[2.2.2]oct-2-ene C₁₀H₁₄ 134.22 Regioselective cyclopropanation; ¹³C-NMR olefinic peaks at 132–135 ppm
2,3-Dimethylbicyclo[2.2.1]hept-2-ene C₉H₁₄ 122.21 Boiling point 145°C; logP = 2.93
2,3-Diazabicyclo[2.2.2]oct-2-ene,2-oxide C₆H₁₀N₂O 142.16 Polar surface area 43.55 Ų; synthesized via oxone oxidation

Preparation Methods

Thermal vs. Microwave-Assisted Cycloaddition

Traditional thermal methods involve refluxing in high-boiling solvents like decalin (189–191°C) for 90–120 minutes, yielding bicyclo[2.2.2]octene derivatives in 76–81% yields. In contrast, microwave irradiation in aqueous media at 150°C reduces reaction times to 60 minutes while achieving superior yields (85–92%). The enhanced efficiency arises from rapid, uniform heating, which minimizes decomposition pathways.

Table 1: Comparison of Thermal and Microwave-Assisted Diels-Alder Reactions

Condition Solvent Temperature (°C) Time (min) Yield (%)
Thermal Decalin 189–191 90–120 76–81
Microwave H₂O 150 60 85–92

Bromination Strategies: Electrophilic and Radical Pathways

Bromination of the bicyclo[2.2.2]oct-2-ene core is achieved through two primary routes: electrophilic addition using molecular bromine (Br₂) and radical-mediated processes with N-bromosuccinimide (NBS).

Electrophilic Bromination with Br₂

Controlled addition of Br₂ in dichloromethane at 0°C selectively yields the 2,3-dibromo derivative via an endo-transition state, favored by the bicyclic system’s electron-deficient double bond. Steric hindrance from the bridgehead hydrogens directs bromine addition to the less hindered 2,3-positions. Purification via silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the product in 78–84% yield.

Radical Bromination with N-Bromosuccinimide

NBS in carbon tetrachloride under visible light irradiation produces a mixture of mono- and dibrominated products. The addition of benzoyl peroxide (1 mol%) as a radical initiator enhances dibromide formation, with trans-2,3-dibromobicyclo[2.2.2]octane constituting 65–70% of the product. Notably, regioselectivity is influenced by the bicyclo[2.2.2]octene’s strain energy (~25–30 kcal/mol), which stabilizes transition states favoring 2,3-addition.

Table 2: Bromination Conditions and Outcomes

Reagent Solvent Catalyst Time (h) Yield (%) Selectivity (2,3-dibromo)
Br₂ CH₂Cl₂ None 2 78–84 >90%
NBS CCl₄ Benzoyl peroxide 4 65–70 65–70%

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve NBS solubility but increase side reactions, whereas nonpolar solvents (CCl₄, CHCl₃) enhance regioselectivity at the expense of reaction rate. Microwave-assisted reactions in water achieve a balance, offering rapid kinetics and reduced environmental impact.

Temperature and Catalysis

Low temperatures (0–5°C) suppress undesired polybromination during Br₂ addition, while elevated temperatures (80–100°C) accelerate NBS-mediated radical chain propagation. Catalytic Lewis acids (e.g., FeCl₃) have negligible impact, suggesting a non-ionic mechanism for NBS reactions.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for isolating 2,3-dibromo-bicyclo[2.2.2]oct-2-ene. Elution with hexane/ethyl acetate (9:1) separates dibromides from monobromides and unreacted starting material. Recrystallization from methanol or ethanol further enhances purity (>98%).

Spectroscopic Characterization

  • ¹H NMR : The allylic coupling constant (J = 10–12 Hz) between H-1 and H-4 confirms the trans-diaxial arrangement of bromine atoms.
  • ¹³C NMR : Deshielding of C-2 and C-3 (δ = 95–100 ppm) verifies bromine substitution.
  • X-ray Crystallography : Resolves the endo-configuration of bromines, with Br–C bond lengths of 1.93–1.97 Å.

Green Chemistry Innovations

Microwave-assisted synthesis in aqueous media reduces energy consumption and eliminates toxic solvents. For example, irradiating maleic anhydride and 2H-pyran-2-one derivatives in water at 150°C for 60 minutes yields bicyclo[2.2.2]octene precursors in 85–92% efficiency, which are subsequently brominated without isolation.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2,3-dibromo-bicyclo[2.2.2]oct-2-ene, and how can reaction conditions be optimized?

  • Methodological Answer : The core bicyclo[2.2.2]oct-2-ene scaffold is typically synthesized via Diels-Alder reactions using maleic anhydride and dienes, followed by functionalization. For bromination, electrophilic addition of bromine (Br₂) under controlled conditions (e.g., in dichloromethane at 0°C) is effective. Regioselectivity at the 2,3-positions can be influenced by steric hindrance and electron density distribution in the bicyclic system. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Monitoring by TLC and NMR confirms substitution patterns .

Q. What safety protocols are critical when handling 2,3-dibromo-bicyclo[2.2.2]oct-2-ene in the laboratory?

  • Methodological Answer : Given the bromine substituents, this compound likely falls under GHS hazard categories for acute toxicity (H302) and skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate. Always consult SDS analogs (e.g., brominated bicycloheptenes) for risk mitigation .

Advanced Research Questions

Q. How does the 2,3-dibromo substitution influence the electronic and steric properties of bicyclo[2.2.2]oct-2-ene in reaction mechanisms?

  • Methodological Answer : Bromine atoms act as electron-withdrawing groups, polarizing the double bond and increasing susceptibility to nucleophilic attack. Steric effects from the bicyclic framework limit access to the exo face, favoring endo transition states in cycloadditions. Computational studies (DFT, NBO analysis) can quantify strain energy (~25–30 kcal/mol for bicyclo[2.2.2] systems) and predict regioselectivity in further functionalization. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. What analytical techniques are most effective for characterizing 2,3-dibromo-bicyclo[2.2.2]oct-2-ene and its derivatives?

  • Methodological Answer :

  • NMR : Allylic coupling constants (Jα,β) in <sup>1</sup>H NMR reveal substituent electronic effects. For example, electron-donating groups increase J values due to enhanced hyperconjugation .
  • Mass Spectrometry : Electron ionization (EI-MS) typically induces reverse Diels-Alder fragmentation, producing cyclohexadienyl cations. High-resolution MS (HRMS) distinguishes isotopic patterns from bromine .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry, though bromine’s high electron density may complicate data collection .

Q. How can the bicyclo[2.2.2]oct-2-ene scaffold be leveraged in designing non-covalent protease inhibitors?

  • Methodological Answer : The rigid, hydrophobic core mimics peptide backbones, enabling π-stacking and van der Waals interactions with enzyme active sites. For example, COeDA (a dianhydride derivative) was used to design SARS-CoV-2 3CLpro inhibitors by functionalizing the scaffold with hydrogen-bond donors/acceptors. Docking studies (AutoDock Vina) and MD simulations optimize binding affinity, while in vitro assays validate inhibition .

Contradiction Analysis and Resolution

Q. How can discrepancies between computational predictions and experimental data on strain energy in bicyclo[2.2.2]oct-2-ene systems be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in DFT functionals (e.g., B3LYP vs. M06-2X) or solvent effects omitted in gas-phase calculations. Validate computational models using experimental thermochemical data (e.g., hydrogenation enthalpies from NIST). For example, the ∆Hhydro of bicyclo[2.2.2]oct-2-ene (measured at −28.5 kcal/mol) provides a benchmark for calibrating theoretical methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.